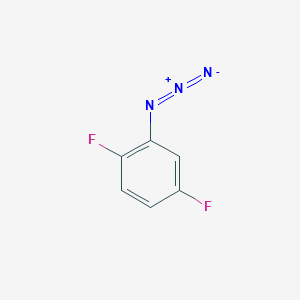

2-Azido-1,4-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1,4-difluorobenzene, also known as ADIBF, is a complex organic compound with unique physical and chemical properties. It is used in various chemical reactions, particularly in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2-Azido-1,4-difluorobenzene involves several steps. One method involves the diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction . Another method involves the cationic ring-opening polymerization of 2,2,3,3,4,4,5,5,5-nonafluoropentyloxirane, followed by end-group modification of the terminal hydroxyl groups into azides .Molecular Structure Analysis

The molecular structure of 2-Azido-1,4-difluorobenzene is characterized by the presence of azide and difluorobenzene groups. The azide group is versatile and can be used for site-specific labeling and functionalization of RNA to probe its biology . The difluorobenzene group contributes to the unique physical and chemical properties of the compound.Chemical Reactions Analysis

2-Azido-1,4-difluorobenzene participates in various chemical reactions. For instance, it is used in the synthesis of RNA with internal 2′-azido modifications . It is also involved in the diazo-transfer reaction using ADMP .Physical And Chemical Properties Analysis

2-Azido-1,4-difluorobenzene is a complex organic compound with unique physical and chemical properties. It is safe and stable crystalline . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用

Fluorine NMR Spectroscopy in Low Magnetic Fields

Researchers have explored the application of low-field nuclear magnetic resonance (NMR) spectroscopy using permanent magnets. 2-Azido-1,4-difluorobenzene, due to its unique fluorine environment, provides valuable insights into chemical structures and spin systems at low magnetic field strengths. This technique complements traditional high-field NMR studies .

Organic Solar Cells (OSCs)

The low boiling point (88.8 °C) of 2-azido-1,4-difluorobenzene makes it an ideal additive for optimizing the morphology of active layers in OSCs. By enhancing intermolecular π–π stacking, it improves charge transport and overall device performance .

作用機序

Target of Action

The primary target of 2-Azido-1,4-difluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of 2-Azido-1,4-difluorobenzene with its target involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of 2-Azido-1,4-difluorobenzene affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings .

Result of Action

The molecular effect of 2-Azido-1,4-difluorobenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to changes in the chemical composition of the cell, potentially affecting various cellular processes.

特性

IUPAC Name |

2-azido-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSCFNZDTNYIEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=[N+]=[N-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,4-difluorobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![4-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2398208.png)